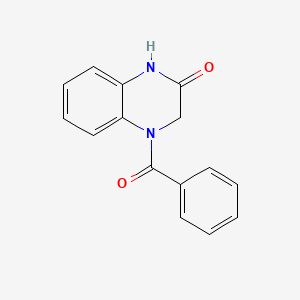

4-Benzoyl-1,3-dihydroquinoxalin-2-one

Overview

Description

4-Benzoyl-1,3-dihydroquinoxalin-2-one is a type of 3,4-dihydroquinoxalin-2-one . These compounds are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

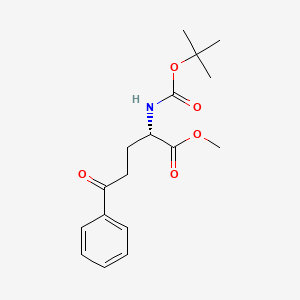

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction . De Brabander et al. have reported the synthesis of 3-substituted dihydroquinoxalin-2-ones via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinoxalin-2-ones include coupling/cyclization, Michael addition/cyclization cascades, and multicomponent couplings . The coupling reaction and the cyclization occur without racemization .Scientific Research Applications

Antioxidant Behavior : The research by Valgimigli et al. (2008) explores the antioxidant behavior of hydroquinones, which are related to quinoxaline derivatives like 4-Benzoyl-1,3-dihydroquinoxalin-2-one. This study highlights the reactions of these compounds with peroxyl radicals, resulting in 1,4-semiquinone radicals and their variable antioxidant behavior due to competing reactions with molecular oxygen (Valgimigli et al., 2008).

Corrosion Inhibition : Chafiq et al. (2020) investigated the inhibition properties of quinoxaline derivatives for mild steel corrosion in acidic environments. The study demonstrates the effectiveness of these compounds as corrosion inhibitors due to their adsorption onto the iron surface (Chafiq et al., 2020).

Photophysical Properties and Emission : Srivastava et al. (2016) synthesized and characterized new 1,8-naphthalimide-based compounds, including derivatives related to this compound. This study examined their emission properties in both solution and solid-state, providing insights into their potential applications in materials science and photonics (Srivastava et al., 2016).

Antituberculosis Agents : Jaso et al. (2003) synthesized 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives and evaluated their in vitro antituberculosis activity. This research indicates the potential of such compounds in developing new antituberculosis agents (Jaso et al., 2003).

Bioactivity and Ecological Role : Macias et al. (2009) discussed the bioactivity and ecological roles of benzoxazinones, which are chemically related to quinoxaline derivatives. This study highlights their phytotoxic, antifungal, antimicrobial, and antifeedant effects, and their use in developing natural herbicide models (Macias et al., 2009).

Radiosensitization in Cancer Treatment : Itani et al. (2007) explored the use of a quinoxaline derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide, as a radiosensitizer in colon cancer cells. This research provides insights into its potential application in enhancing the effectiveness of radiotherapy in cancer treatment (Itani et al., 2007).

Fluorogenic Probe for Hydrogen Sulfide Detection : Renault et al. (2017) investigated the photophysical properties of 3-benzoylquinoxalin-2-ones and their application in developing a fluorogenic probe for detecting hydrogen sulfide (Renault et al., 2017).

Safety and Hazards

The safety data sheet for 4-Benzoyl-1,3-dihydroquinoxalin-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

It’s known that dihydroquinoxalin-2-ones, a class of compounds to which 4-benzoyl-1,3-dihydroquinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

It’s known that dihydroquinoxalin-2-ones interact with their targets to exert their therapeutic effects .

Biochemical Pathways

Given the broad therapeutic potential of dihydroquinoxalin-2-ones, it can be inferred that multiple biochemical pathways might be influenced .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Given the known antiviral and anti-inflammatory activities of dihydroquinoxalin-2-ones, it can be inferred that the compound may have similar effects .

Biochemical Analysis

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-benzoyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZECRAKPJMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

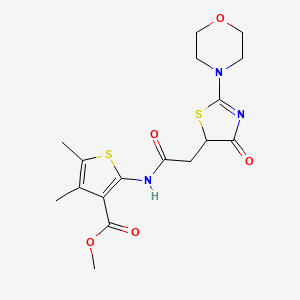

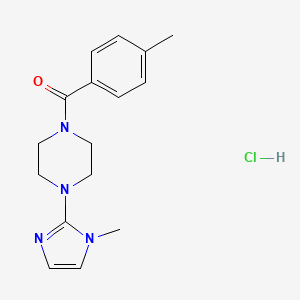

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-(prop-2-yn-1-yl)-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2443888.png)

![(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2443891.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)

![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)

![2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2443897.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)